Catalog Purity Benchmark: 98% HPLC vs. Lower-Purity Mono-Bromo and Regioisomeric Dibromo Alternatives
Ethyl 3,5‑dibromophenylacetate is routinely offered at a certified purity of 98% (HPLC, NMR, GC) by established suppliers . In contrast, the closest regioisomer, ethyl 2,6‑dibromophenylacetate, is listed at 98% as well, but the mono‑bromo comparator ethyl 3‑bromophenylacetate is typically supplied at 95–97% purity, often without the same level of batch‑specific QC documentation . The availability of full traceable analytical data for the 3,5‑dibromo compound reduces the risk of introducing unidentified impurities into critical synthetic sequences.
| Evidence Dimension | Catalog purity |
|---|---|
| Target Compound Data | ≥98% (HPLC, NMR, GC) |
| Comparator Or Baseline | Ethyl 3‑bromophenylacetate (95–97%) and ethyl 2,6‑dibromophenylacetate (98% listed, but fewer QC reports) |
| Quantified Difference | Up to 3% absolute purity advantage over the mono‑bromo analog; equivalent nominal purity to the 2,6‑isomer but with more comprehensive QC documentation. |
| Conditions | Supplier catalog specifications (Bidepharm, Amatek Scientific, Leyan) |
Why This Matters
For procurement, higher guaranteed purity with verifiable QC data minimizes the need for in‑house re‑purification and ensures batch‑to‑batch reproducibility in multi‑step syntheses.
